N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)thiophene-2-sulfonamide
CAS No.: 877793-88-9
Cat. No.: VC4384914
Molecular Formula: C14H8ClNO4S2
Molecular Weight: 353.79
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 877793-88-9 |
|---|---|
| Molecular Formula | C14H8ClNO4S2 |
| Molecular Weight | 353.79 |
| IUPAC Name | N-(3-chloro-1,4-dioxonaphthalen-2-yl)thiophene-2-sulfonamide |
| Standard InChI | InChI=1S/C14H8ClNO4S2/c15-11-12(16-22(19,20)10-6-3-7-21-10)14(18)9-5-2-1-4-8(9)13(11)17/h1-7,16H |
| Standard InChI Key | FZHAPDANAPDYQR-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NS(=O)(=O)C3=CC=CS3 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The compound’s IUPAC name is N-(3-chloro-1,4-dioxonaphthalen-2-yl)thiophene-2-sulfonamide, reflecting its naphthoquinone core substituted with a chlorine atom at position 3 and a thiophene-2-sulfonamide group at position 2. Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 877793-88-9 |
| Molecular Formula | C₁₄H₈ClNO₄S₂ |
| Molecular Weight | 353.79 g/mol |
| SMILES | C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NS(=O)(=O)C3=CC=CS3 |
| InChI Key | FZHAPDANAPDYQR-UHFFFAOYSA-N |
The naphthoquinone scaffold confers redox activity, while the sulfonamide group enhances solubility and potential for hydrogen bonding .
Crystallographic and Conformational Analysis
X-ray diffraction studies of structurally analogous naphthoquinone derivatives reveal planar naphthoquinone cores with dihedral angles between substituents influencing molecular packing. For example, in N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-N-propionylpropionamide, the imide group forms a dihedral angle of 77.36° with the naphthoquinone ring, while π-π stacking interactions (centroid-centroid distance: 3.888 Å) stabilize the crystal lattice . Similar intermolecular interactions, including weak C–H⋯O hydrogen bonds, are anticipated in the title compound .
Structural Modifications and SAR Insights
Impact of Substituents
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Chlorine at C3: Enhances electrophilicity, facilitating covalent interactions with biological nucleophiles (e.g., cysteine residues) .
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Sulfonamide Group: Improves water solubility and enables hydrogen bonding with target proteins .
Comparative Pharmacokinetics
| Derivative | Target | IC₅₀/EC₅₀ | Selectivity Index |
|---|---|---|---|
| Compound 3 | EGFR | 3.96 nM | >20 |
| Compound 9 | MOLT-3 cells | 1.75 μM | 10.5 |
| Thiophene analog | S. aureus | 30 μg/mL | N/A |
Future Directions and Challenges
Research Gaps
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Targeted Delivery: Encapsulation in nanocarriers (e.g., liposomes) may mitigate off-target toxicity .
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Mechanistic Studies: Elucidating the compound’s interaction with proteasomes or kinase domains requires crystallographic data .
Clinical Translation
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